N-Methyl-1-azaspiro[3.3]heptane-1-carboxamide
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Overview
Description
“N-Methyl-1-azaspiro[3.3]heptane-1-carboxamide” is a chemical compound with the CAS Number: 1423611-62-4 . It has a molecular weight of 154.21 . It is typically stored at 4 degrees Celsius and is available in powder form .
Synthesis Analysis
The synthesis of 1-azaspiro[3.3]heptanes involves a key step of thermal [2+2] cycloaddition between endocyclic alkenes and the Graf isocyanate, ClO2S NCO, to give spirocyclic β-lactams . The β-lactam ring is then reduced with alane to produce 1-azaspiro[3.3]heptanes .Molecular Structure Analysis
The InChI Code for “N-Methyl-1-azaspiro[3.3]heptane-1-carboxamide” is 1S/C8H14N2O/c1-9-7(11)10-6-5-8(10)3-2-4-8/h2-6H2,1H3,(H,9,11) .Chemical Reactions Analysis
Azaspiro[3.3]heptanes are valuable synthetic targets for drug discovery programs . The challenges associated with the preparation and diversification of this moiety as compared to other small, saturated rings have led to limited applications of compounds containing this spirocycle .Physical And Chemical Properties Analysis
“N-Methyl-1-azaspiro[3.3]heptane-1-carboxamide” has a molecular formula of C8H14N2O and a molecular weight of 154.213 . It is usually available in stock .Scientific Research Applications
Regioselective Cycloaddition Reactions
Substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates, which share a structural resemblance with N-Methyl-1-azaspiro[3.3]heptane-1-carboxamide, have been synthesized through highly regioselective 1,3-dipolar cycloaddition reactions. These compounds, obtained as a mixture of diastereoisomers, demonstrate the compound's utility in exploring synthetic pathways for complex molecular architectures (Molchanov & Tran, 2013).
Reductive Cleavage and Transformations
The treatment of related compounds with zinc in acetic acid has been shown to cleave N–O bonds in isoxazolidine rings, leading to the formation of bi- or tricyclic lactams or lactones. This research highlights potential applications in synthesizing novel lactam-based structures from spirocyclic precursors (Molchanov et al., 2016).
Amino Acid Synthesis
The synthesis of novel amino acids derived from 2-azaspiro[3.3]heptane structures has been explored. These constrained amino acids are added to the family of sterically hindered amino acids, showcasing the compound's relevance in designing peptides and drugs with specific biochemical properties (Radchenko, Grygorenko, & Komarov, 2010).
Anti-Influenza Virus Activity
Derivatives have been designed, synthesized, and evaluated as antiviral agents against the influenza A/H3N2 virus, indicating the potential of spirocyclic compounds in developing new antiviral drugs. The structural activity relationship (SAR) of these compounds helps define their efficacy in inhibiting virus membrane fusion processes (Apaydın et al., 2021).
Antibacterial Activity
Novel derivatives have shown potent in vitro antibacterial activity against various respiratory pathogens, including multidrug-resistant strains. This highlights the compound's applicability in addressing the challenge of bacterial resistance and the development of new antibacterial drugs (Odagiri et al., 2013).
Safety and Hazards
The safety information for “N-Methyl-1-azaspiro[3.3]heptane-1-carboxamide” includes a GHS07 pictogram and a warning signal word . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
N-methyl-1-azaspiro[3.3]heptane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-9-7(11)10-6-5-8(10)3-2-4-8/h2-6H2,1H3,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIKIGDDLDQUFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N1CCC12CCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1423611-62-4 |
Source
|
Record name | N-methyl-1-azaspiro[3.3]heptane-1-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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